(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride
Overview
Description
(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C33H26ClP. It is known for its unique structure, which includes a phenanthrylmethyl group attached to a triphenylphosphonium moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenanthrylmethyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 9-bromomethylphenanthrene in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9-Phenanthrylmethyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and mitochondrial components. The phenanthrylmethyl group allows the compound to penetrate lipid bilayers, while the triphenylphosphonium moiety targets the mitochondria. This dual functionality makes it a valuable tool in studies of cellular metabolism and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- (9-Anthrylmethyl)(triphenyl)phosphonium chloride
- (9-Pyrenylmethyl)(triphenyl)phosphonium chloride
- (9-Fluorenylmethyl)(triphenyl)phosphonium chloride
Uniqueness
(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride is unique due to its phenanthrylmethyl group, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness allows it to be used in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
phenanthren-9-ylmethyl(triphenyl)phosphanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26P.ClH/c1-4-15-28(16-5-1)34(29-17-6-2-7-18-29,30-19-8-3-9-20-30)25-27-24-26-14-10-11-21-31(26)33-23-13-12-22-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBRVNGSRANOBX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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